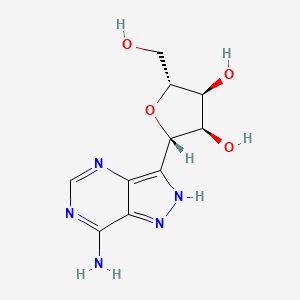

formycin A

Vue d'ensemble

Description

La formycin est un composé naturel appartenant à la classe des C-nucléosides. Elle a été isolée pour la première fois de la bactérie Nocardia interforma, puis de diverses espèces de Streptomyces . La formycin est connue pour sa structure unique, où la base nucléique est reliée au sucre par une liaison carbone-carbone, plutôt que par la liaison carbone-azote plus courante que l'on trouve dans les autres nucléosides . Cette caractéristique structurale confère à la formycin une stabilité significative et des propriétés biologiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La formycin peut être synthétisée par une série de réactions chimiques impliquant la formation du cycle pyrazole et la glycosylation ultérieure . Les étapes clés comprennent :

- Formation du cycle pyrazole à partir de précurseurs appropriés.

- Glycosylation du cycle pyrazole avec une partie sucre pour former la liaison C-nucléoside.

- Purification et isolement du produit final.

Méthodes de production industrielle : La production industrielle de formycin implique des procédés de fermentation utilisant des souches génétiquement modifiées de Streptomyces . Ces souches sont optimisées pour produire des rendements élevés de formycin grâce à des conditions de fermentation contrôlées, notamment la température, le pH et l'apport en nutriments.

Analyse Des Réactions Chimiques

Chemical Reactions and Transformations

The enzymes ForA and ForB convert formycin B 5′-monophosphate into formycin A 5′-monophosphate, using amination chemistry similar to that used in the synthesis of AMP from IMP in purine biosynthesis .

Role of ForT Enzyme

The enzyme ForT plays a key role in forming a carbon-carbon (C-C) bond in formycin . Scientists may be able to re-engineer ForT’s structure to accept a greater range of substrates and produce compounds that could form the basis of new antiviral drugs .

Gene Deletion Experiments

In-frame deletion experiments were conducted on the forC, forH, forU, forF, forT, and forL genes of S. kaniharaensis SF-557 . Except for the Δ forC and Δ forL mutants, this compound production from all other gene deletion mutants was either abolished or significantly suppressed. These results are consistent with the for cluster being responsible for this compound biosynthesis .

This compound as an Inhibitor

This compound is a C-nucleoside that inhibits the E. coli enzyme purine nucleoside phosphorylase (PNP) . It has also been shown to inhibit 5′-Methylthioadenosine/S-adenosylhomocysteine (MTA/AdoHcy) nucleosidase, an enzyme important in the recycling of methionine .

Precursor relationships

Formycin B is a precursor of this compound . Formycin B 5′-monophosphate is also the precursor of oxoformycin B .

Applications De Recherche Scientifique

Chemical Properties and Structure

Formycin A is characterized by a C-glycosidic linkage between the ribosyl moiety and a pyrazolopyrimidine base. It is an isomer of adenosine, exhibiting unique structural properties that contribute to its biological activities. The compound's mechanism of action involves the inhibition of adenosine-utilizing enzymes, such as purine nucleoside phosphorylase and adenosine kinase, which are crucial in purine metabolism .

Antiviral Applications

1. Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1)

this compound has demonstrated potent inhibitory effects against HIV-1, with an effective concentration (EC50) of approximately 10 µM. Its mechanism involves interference with viral replication processes, making it a candidate for further development in HIV treatment .

2. Activity Against Influenza Virus

Research indicates that this compound also exhibits antiviral activity against influenza virus A. This broad-spectrum antiviral potential positions this compound as a valuable compound in the search for new antiviral agents .

Anticancer Properties

1. Selective Cytotoxicity in Prostate Cancer

Recent studies have shown that this compound selectively induces cell death in castration-resistant prostate cancer (CRPC) cells while sparing normal prostate cells. This selectivity is attributed to the upregulation of death receptor 5, suggesting its potential as a targeted therapy for advanced prostate cancer .

2. Effects on Other Cancer Types

this compound has also been investigated for its cytotoxic effects on various cancer cell lines, indicating its broad applicability in oncology. The ability to induce apoptosis in cancer cells presents opportunities for developing novel cancer therapies .

Molecular Biology Applications

1. RNA Synthesis Studies

this compound has been utilized in studies investigating RNA synthesis mechanisms. For instance, it was employed in organ culture experiments involving silkworm silk glands to analyze tRNA precursor processing . This application highlights its role as a research tool in understanding RNA biology.

2. Biosynthetic Pathway Elucidation

The biosynthesis of this compound has been studied extensively to understand the genetic and enzymatic pathways involved. The identification of the biosynthetic gene cluster from Streptomyces kaniharaensis has provided insights into the assembly of this unique C-nucleoside antibiotic . Such knowledge can facilitate the engineering of microbial strains for enhanced production of this compound and its analogs.

Comparative Data Table

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Antiviral | HIV-1 Inhibition | Inhibits viral replication; EC50 ~ 10 µM |

| Influenza Virus | Broad-spectrum antiviral activity | |

| Anticancer | Prostate Cancer | Selective cytotoxicity; upregulates death receptor 5 |

| Other Cancer Types | Induces apoptosis across various cancer cell lines | |

| Molecular Biology | RNA Synthesis Studies | Analyzes tRNA processing |

| Biosynthetic Pathway Studies | Identifies genetic pathways for antibiotic production |

Mécanisme D'action

Formycin exerts its effects by mimicking natural nucleosides and interfering with nucleic acid synthesis . It targets enzymes involved in nucleoside metabolism, such as nucleoside phosphorylases and kinases . By inhibiting these enzymes, formycin disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation .

Comparaison Avec Des Composés Similaires

La formycin est unique parmi les C-nucléosides en raison de sa stabilité et de son activité biologique . Des composés similaires comprennent :

Pyrazofurine : Un autre C-nucléoside avec un cycle pyrazole, connu pour ses propriétés antivirales.

Tiazofurine : Un C-nucléoside avec un cycle thiazole, utilisé comme agent antinéoplasique.

Ribavirine : Un nucléoside synthétique à activité antivirale à large spectre.

Comparée à ces composés, la formycin présente une combinaison unique de stabilité et d'activité biologique, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .

Activité Biologique

Formycin A is a naturally occurring purine nucleoside antibiotic that has garnered significant attention due to its diverse biological activities, particularly its antiviral, antibacterial, and antitumor properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Structure and Biosynthesis

This compound features a unique C-glycosidic linkage between the ribosyl moiety and a pyrazolopyrimidine base, which contributes to its biological activity. The biosynthetic pathway of this compound has been elucidated through genomic studies of Streptomyces kaniharaensis, revealing a complex gene cluster responsible for its production. Key enzymes involved include those that convert precursor molecules into the active form of this compound, highlighting the interplay between primary and secondary metabolic pathways in its biosynthesis .

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function |

|---|---|

| ForA | Catalyzes conversion of formycin B 5’-phosphate to this compound 5’-phosphate |

| ForB | Involved in the formation of the C-glycosidic bond |

| PurH | Links purine biosynthesis with formycin production |

Antiviral Properties

This compound exhibits potent antiviral activity against various viruses, including influenza virus types A and B, poliovirus, and vaccinia virus. The mechanism of action involves incorporation into viral RNA, disrupting viral replication processes. Notably, this compound has demonstrated an IC50 value of approximately 37.3 nM against influenza virus strains, indicating strong antiviral efficacy .

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties. It has been shown to inhibit the growth of Ehrlich carcinoma cells in vitro and in vivo. The compound's ability to interfere with nucleic acid synthesis in cancer cells underlies its potential as an anticancer agent .

Antibacterial and Antiparasitic Effects

In addition to its antiviral and antitumor activities, this compound has demonstrated antibacterial effects against various pathogens. Its mechanism includes inhibition of purine nucleoside phosphorylase (PNP), which is crucial for nucleotide metabolism in bacteria. This inhibition leads to an accumulation of toxic metabolites within bacterial cells .

Table 2: Biological Activity Summary of this compound

| Activity Type | Target Organism/Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| Antiviral | Influenza Virus (A/WSN/33) | 37.3 | |

| Antitumor | Ehrlich Carcinoma | N/A | |

| Antibacterial | Various Bacterial Strains | N/A | |

| Antiparasitic | Leishmania spp. | N/A |

Case Study 1: Antiviral Efficacy Against Influenza

In a study conducted by Ishida et al., this compound was tested against several strains of influenza virus. The results indicated that it effectively inhibited viral propagation with minimal cytotoxicity towards host cells (MDCK cell line). The study highlighted the potential for developing this compound derivatives as antiviral agents against seasonal and pandemic influenza .

Case Study 2: Antitumor Activity in Animal Models

Hamao Umezawa's research on the antitumor effects of formycin revealed that treatment with formycin significantly reduced tumor size in mice models bearing Ehrlich carcinoma. This study provided insights into dosage optimization and the compound's pharmacokinetics, paving the way for clinical trials .

Propriétés

IUPAC Name |

(2S,3R,4S,5R)-2-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(18)7(17)3(1-16)19-9/h2-3,7-9,16-18H,1H2,(H,14,15)(H2,11,12,13)/t3-,7-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHMEHLJSZMEMI-KSYZLYKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NN=C2C(=N1)N)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(NN=C2C(=N1)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863937 | |

| Record name | Formycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6742-12-7 | |

| Record name | Formycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6742-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006742127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Formycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6742-12-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.